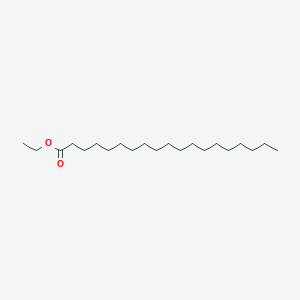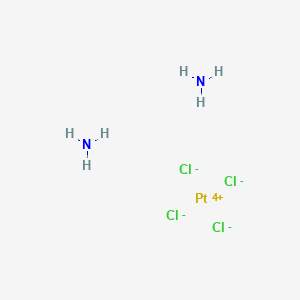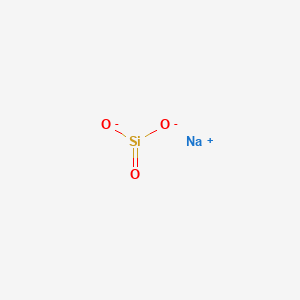
Formic acid, cobalt salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid, cobalt salt, is a chemical compound formed by the reaction of formic acid with cobalt. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the chemical formula HCOOH. Cobalt, a transition metal, forms various salts with formic acid, which are used in different chemical processes and applications. These salts are known for their catalytic properties and are used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formic acid, cobalt salt, can be synthesized through the reaction of cobalt carbonate or cobalt hydroxide with formic acid. The reaction typically occurs at room temperature and results in the formation of cobalt formate and water:
CoCO3+2HCOOH→Co(HCOO)2+H2O+CO2
Co(OH)2+2HCOOH→Co(HCOO)2+2H2O
Industrial Production Methods: In industrial settings, this compound, is produced by reacting cobalt oxide with formic acid under controlled conditions. The process involves dissolving cobalt oxide in formic acid, followed by crystallization to obtain the desired cobalt formate. This method ensures high purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Formic acid, cobalt salt, undergoes various chemical reactions, including:
Oxidation: Cobalt formate can be oxidized to form cobalt oxide and carbon dioxide.
Reduction: It can be reduced to cobalt metal and formic acid.
Decomposition: Upon heating, cobalt formate decomposes to form cobalt oxide, carbon monoxide, and hydrogen.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like sodium borohydride.
Decomposition: High temperatures in an inert atmosphere.
Major Products:
Oxidation: Cobalt oxide and carbon dioxide.
Reduction: Cobalt metal and formic acid.
Decomposition: Cobalt oxide, carbon monoxide, and hydrogen.
Scientific Research Applications
Formic acid, cobalt salt, has numerous applications in scientific research, including:
Catalysis: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Energy Storage: Employed in the development of hydrogen storage materials due to its ability to release hydrogen upon decomposition.
Biological Studies: Investigated for its potential antimicrobial properties and its role in biological systems.
Industrial Processes: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of formic acid, cobalt salt, involves its catalytic properties. Cobalt ions in the salt act as active sites for various chemical reactions. For example, in hydrogenation reactions, cobalt formate facilitates the transfer of hydrogen atoms to the substrate, resulting in the reduction of the substrate. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Formic acid, cobalt salt, can be compared with other metal formates, such as:
Formic acid, nickel salt: Similar catalytic properties but different reactivity and stability.
Formic acid, copper salt: Used in different catalytic processes with distinct reaction mechanisms.
Formic acid, iron salt: Known for its use in redox reactions and different catalytic applications.
Uniqueness: this compound, is unique due to its high catalytic efficiency and versatility in various chemical reactions. Its ability to act as a hydrogen storage material and its potential antimicrobial properties further distinguish it from other metal formates.
Properties
IUPAC Name |
cobalt(2+);formate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Co/c2-1-3;/h1H,(H,2,3);/q;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBMRITFLSVJC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCoO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.951 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15731-88-1 |
Source


|
| Record name | Formic acid, cobalt salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015731881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, cobalt salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea](/img/structure/B101132.png)



